![molecular formula C15H12O2 B3049211 9H-Xanthen-9-one, 3,6-dimethyl- CAS No. 19814-69-8](/img/structure/B3049211.png)
9H-Xanthen-9-one, 3,6-dimethyl-
Description
“9H-Xanthen-9-one, 3,6-dimethyl-” is a chemical compound that belongs to the class of xanthones . Xanthones are yellow-colored and oxygen-containing heterocycles . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .
Synthesis Analysis
Xanthones can be synthesized via various methods. The classical method involves the use of a mixture of polyphenol and different salicylic acids heated with acetic anhydride . In 1955, it was found that the use of zinc chloride/phosphoryl chloride produced xanthones in better yield and with shorter reaction times . More recent methods include the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions .Molecular Structure Analysis
The molecular structure of “9H-Xanthen-9-one, 3,6-dimethyl-” is characterized by a dibenzo-γ-pyrone framework . This structure allows for a wide range of different substitutions at different positions, modulating several biological responses .Chemical Reactions Analysis
The chemical reactions involving “9H-Xanthen-9-one, 3,6-dimethyl-” are diverse and depend on the specific conditions and reagents used. For instance, the introduction of iodine to the solution results in a color change to a purple solution .Future Directions
The future directions for “9H-Xanthen-9-one, 3,6-dimethyl-” and other xanthones involve further investigations to fully disclose their mechanisms of action and to improve their potential clinical outcomes . The synthesis of new xanthones and the isolation of xanthone natural products have both received extensive effort .
properties
IUPAC Name |
3,6-dimethylxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-9-3-5-11-13(7-9)17-14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKURZBYJOSVUHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481216 | |
Record name | 9H-Xanthen-9-one, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Xanthen-9-one, 3,6-dimethyl- | |
CAS RN |
19814-69-8 | |
Record name | 9H-Xanthen-9-one, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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